2-Amino-2-deoxygalacturonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-2-deoxygalacturonic acid (GalNAcA) is a monosaccharide derivative of galacturonic acid. It is a component of glycosaminoglycans (GAGs), which are complex carbohydrates found in the extracellular matrix of connective tissues. GalNAcA is involved in various biological processes such as cell adhesion, cell signaling, and tissue repair.

Mecanismo De Acción

2-Amino-2-deoxygalacturonic acid interacts with various proteins and receptors in the extracellular matrix, leading to the activation of signaling pathways that regulate cellular processes such as proliferation, differentiation, and migration. It also binds to heparin-binding proteins such as FGF and IGF, stabilizing them and enhancing their activity.

Efectos Bioquímicos Y Fisiológicos

2-Amino-2-deoxygalacturonic acid has been shown to promote tissue repair and regeneration by enhancing the activity of growth factors and modulating the immune response. It also plays a role in the development and maintenance of connective tissues such as cartilage and bone.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Amino-2-deoxygalacturonic acid is a versatile molecule that can be used in various lab experiments such as cell culture, animal studies, and biochemical assays. However, its synthesis can be challenging, and the yield of the reaction is dependent on the reaction conditions and the purity of the starting material.

Direcciones Futuras

2-Amino-2-deoxygalacturonic acid has potential therapeutic applications in various fields such as tissue engineering, regenerative medicine, and drug delivery. Future research should focus on developing efficient synthesis methods, exploring its interactions with various proteins and receptors, and investigating its potential therapeutic applications in vivo.

Conclusion:

2-Amino-2-deoxygalacturonic acid is a promising molecule that has potential therapeutic applications in various fields. Its role in the regulation of cellular processes and the immune response makes it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.

Métodos De Síntesis

2-Amino-2-deoxygalacturonic acid can be synthesized from D-galacturonic acid by oxidation followed by amination with ammonia or a primary amine. The reaction requires a catalyst such as sodium periodate or lead tetraacetate. The yield of the reaction is dependent on the reaction conditions and the purity of the starting material.

Aplicaciones Científicas De Investigación

2-Amino-2-deoxygalacturonic acid has been extensively studied for its role in GAGs and its potential therapeutic applications. It has been shown to enhance the activity of growth factors such as fibroblast growth factor (FGF) and insulin-like growth factor (IGF) by binding to them and promoting their stability. 2-Amino-2-deoxygalacturonic acid also plays a crucial role in the regulation of the immune system by modulating the activity of cytokines and chemokines.

Propiedades

Número CAS |

14307-17-6 |

|---|---|

Nombre del producto |

2-Amino-2-deoxygalacturonic acid |

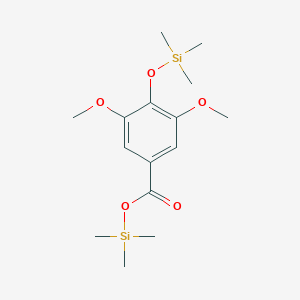

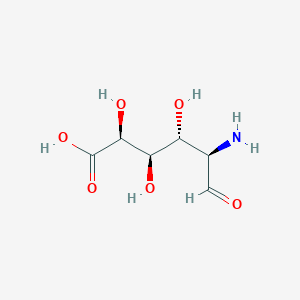

Fórmula molecular |

C6H11NO6 |

Peso molecular |

193.15 g/mol |

Nombre IUPAC |

(2S,3R,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H11NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h1-5,9-11H,7H2,(H,12,13)/t2-,3+,4+,5-/m0/s1 |

Clave InChI |

BBWFIUXRDWUZMZ-RSJOWCBRSA-N |

SMILES isomérico |

C(=O)[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)N |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)N |

SMILES canónico |

C(=O)C(C(C(C(C(=O)O)O)O)O)N |

Sinónimos |

2-amino-2-deoxy-L-galacturonic acid 2-amino-2-deoxygalacturonic acid 2-amino-2-deoxygalacturonic acid, (L)-isomer aminogalacturnoic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.